Starting Material: The synthesis often starts with a readily available purine derivative like theophylline or xanthine. [, , ]
Alkylation: Theophylline or xanthine is alkylated at the 7-position with appropriate alkyl halides containing a suitable leaving group. This step typically requires a base and a suitable solvent. [, ]
Introduction of Substituents: The 8-position of the purine core is then modified. This often involves reactions like nucleophilic substitution with various amines (arylpiperazines, perhydroisoquinolines), hydrazine derivatives, or other nucleophiles. [, , ]
Cyclization: In some cases, cyclization reactions are employed to form fused heterocyclic ring systems on the purine core, as seen in the synthesis of thiadiazepino-purines. []
Molecular Structure Analysis
Substituents: Various substituents are introduced at the 8-position, typically linked through nitrogen, oxygen, or sulfur atoms. These substituents significantly influence the compounds' pharmacological properties. [, ]
Spatial Arrangement: The spatial arrangement of the substituents and their interactions with the target receptors are crucial for activity. Computational studies, such as molecular docking, help analyze these interactions and optimize the design of new compounds. [, ]
Nucleophilic Substitution: This is a common reaction used to introduce various substituents at the 8-position of the purine core. [, , ]
Condensation Reactions: These reactions are employed to build heterocyclic rings onto the purine core, often utilizing hydrazine derivatives or other suitable bifunctional reagents. [, ]
Catalytic Reduction: This method is used to reduce nitro groups on the purine core to amines, which can then be further modified. []
Mechanism of Action
Receptor Ligands: Many of these compounds act as ligands for serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors. They can act as agonists, antagonists, or partial agonists, modulating the activity of these receptors. [, ]
Phosphodiesterase Inhibitors: Some derivatives exhibit inhibitory activity against phosphodiesterase (PDE) enzymes, particularly PDE4B1 and PDE10A. This inhibition leads to increased levels of cyclic nucleotides like cAMP and cGMP, which play a role in various cellular processes. []
Antimetabolites: Certain purine derivatives act as antimetabolites, interfering with DNA and RNA synthesis by mimicking naturally occurring purine bases. This mechanism is often exploited for anticancer and antimicrobial activities. []
Physical and Chemical Properties Analysis
Solubility: Solubility in water and organic solvents is crucial for biological activity and drug formulation. The presence of polar groups like hydroxyl or amino groups can enhance water solubility. []
LogP (Partition Coefficient): This parameter indicates the lipophilicity of a compound, which influences its ability to cross cell membranes. []
Melting Point: The melting point provides information about the purity and thermal stability of the compound. [, ]
Spectroscopic Data: Information from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and mass spectrometry is crucial for structure elucidation and characterization. [, , ]
Applications
Antidepressants: Compounds with high affinity for 5-HT1A and 5-HT7 receptors, especially those exhibiting antagonistic properties, show promise as potential antidepressants. Their efficacy has been demonstrated in animal models of depression. [, ]
Antipsychotics: Derivatives targeting dopamine D2 receptors are explored as potential antipsychotics. Their ability to alleviate haloperidol-induced catalepsy in animal models suggests potential in treating Parkinson's disease. []
Cognitive Enhancers: Compounds with dual activity at both adenosine A1 and A2A receptors demonstrate potential for improving cognitive function. These findings stem from their ability to reverse scopolamine-induced memory deficits in animal models. []
Anticancer Agents: Some purine derivatives exhibit potent anti-proliferative activity against various cancer cell lines, potentially through their antimetabolite properties. [, ]
Antimicrobial Agents: Certain compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents. [, ]
Anti-HIV-1 Agents: A few derivatives show promising activity against HIV-1, suggesting their potential as antiviral agents. [, ]
Compound Description: This compound demonstrated significant prophylactic antiarrhythmic activity in experimental models. []
Relevance: This compound shares a similar structure with 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, particularly the 1,3-dimethyl-purine-2,6-dione core and the presence of a substituted piperazine ring at the 7th position. The variations lie in the substituents on the piperazine ring and the linker chain at the 7th position.
Compound Description: This compound also exhibited potent prophylactic antiarrhythmic activity in experimental settings. []
Relevance: This compound exhibits structural similarities to 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, sharing the 1,3-dimethyl-purine-2,6-dione core and a substituted piperazine ring at the 7th position. Additionally, it possesses an 8-amino substituent, similar to the 8-(4-benzylpiperazin-1-yl) group in the target compound. The differences are observed in the specific substituents on the piperazine ring, the linker chain at the 7th position, and the 8-amino substituent.
Compound Description: This derivative exhibited notable hypotensive activity. []
Relevance: This compound shares a strong structural resemblance to 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Both compounds are based on the 1,3-dimethyl-purine-2,6-dione scaffold and feature a benzylamino group at the 8th position. The primary difference lies in the substitution at the 7th position, where the target compound has a [2-(1-phenyltetrazol-5-yl)sulfanylethyl] group, while this related compound has a {2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl} group.
Compound Description: This analog, like the 8-benzylamino derivative, displayed hypotensive activity. []
8-Alkoxy-purine-2,6-dione derivatives
Compound Description: These derivatives were synthesized and investigated for their potential as antidepressants and/or antipsychotics due to their serotonin and dopamine receptor affinities. []
Relevance: The 8-Alkoxy-purine-2,6-dione derivatives are structurally related to 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione through the shared purine-2,6-dione core. They differ in the substituents at the 1, 3, 7, and 8 positions. The target compound possesses 1,3-dimethyl and specific substituents at the 7th and 8th positions, while the 8-alkoxy derivatives have variations in these positions.
Dihydro[1,3]oxazolo[2,3-f]purinedione derivatives
Compound Description: Similar to the 8-alkoxy derivatives, these compounds were also explored as potential antidepressants and/or antipsychotics, demonstrating affinities for serotonin and dopamine receptors. []
Relevance: While structurally distinct from the core purine-2,6-dione scaffold of 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, the Dihydro[1,3]oxazolo[2,3-f]purinedione derivatives belong to the same broader chemical class. Both compound classes are purine derivatives with modifications aimed at influencing their biological activity.
Compound Description: This particular compound demonstrated antagonistic properties for serotonin and dopamine receptors in in vitro studies but did not exhibit significant activity in behavioral tests in mice, potentially due to a high first-pass effect in the liver. []
Relevance: This compound shares a close structural resemblance to 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Both compounds are based on the 1,3-dimethyl-purine-2,6-dione core and possess a substituted piperazine ring linked to the 7th position. The key differences lie in the length and composition of the linker chain and the substituents on the piperazine ring.
3,7-dimethyl- and 1,3-dimethyl-8-alkoxypurine-2,6-dione derivatives
Compound Description: This series of compounds, encompassing arylpiperazines, perhydroisoquinolines, or tetrahydroisoquinolines with flexible alkylene spacers, were evaluated for their 5-HT1A/5-HT7 receptor affinities and PDE4B1 and PDE10A inhibitory properties. []
Relevance: These derivatives share the core purine-2,6-dione structure with 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. The variations arise from the substitution patterns at positions 1, 3, 7, and 8, with the related compounds featuring 3,7-dimethyl or 1,3-dimethyl groups and various alkoxy substituents.
Compound Description: Identified as a potent dual 5-HT1A/5-HT7 receptor ligand with antagonistic activity, this compound demonstrated antidepressant-like effects in the forced swim test in mice. It also exhibited significant inhibition of PDE4B1 activity. []
Relevance: This compound shares a high degree of structural similarity with 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Both compounds are based on the purine-2,6-dione scaffold and feature a substituted piperazine ring attached to the core structure via a flexible linker. The key differences lie in the substitution pattern on the purine ring (1,3-dimethyl vs. 3,7-dimethyl), the length and composition of the linker, and the substituents on the piperazine ring.
Compound Description: These compounds exhibited potent dual 5-HT1A/5-HT7 receptor ligand activity with antagonistic properties and showed antidepressant-like effects in the forced swim test in mice. []
Relevance: This class of compounds shares significant structural similarities with 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Both are based on the 1,3-dimethyl-purine-2,6-dione core and feature a (2-hydroxyphenyl)piperazinylalkyl group attached to the 7th position. The primary difference lies in the substituent at the 8th position, where the target compound has a [2-(1-phenyltetrazol-5-yl)sulfanylethyl] group, while this class has an ethoxy group.
Compound Description: This series of substituted methylxanthine derivatives was synthesized to explore their anticancer, anti-HIV-1, and antimicrobial activities. []
Relevance: This series shares the core purine-2,6-dione structure with 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. They are differentiated by the substituents at the 1, 3, 7, and 8 positions. While the target compound has a 1,3-dimethyl substitution pattern, these related compounds feature variations at these positions. Additionally, these related compounds possess an 8-[(3-substituted-4-oxo-thiazolidin-2-ylidene)hydrazino] group, distinguishing them from the target compound's substituent at the 8th position.
Compound Description: These compounds were synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. []
Compound Description: This series of compounds were synthesized and tested for their anticancer, anti-HIV-1, and antimicrobial activities. []
Relevance: These derivatives share the purine-2,6-dione core structure with 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. The variations stem from the substitution pattern at positions 1, 3, 7, and 8. While the target compound has 1,3-dimethyl substitution, these related compounds feature 1,3-dimethyl or 1,3,7-trimethyl variations. Furthermore, these compounds have an 8-(5-amino-3-arylpyrazol-1-yl) group at the 8th position, distinguishing them from the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.